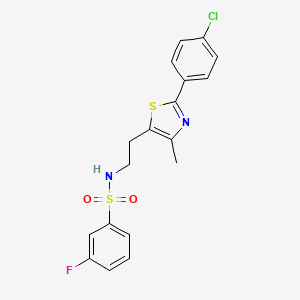

![molecular formula C17H15N3O4S2 B2369768 4-[(4-甲氧基苯基)磺酰胺基]-N-(1,3-噻唑-2-基)苯甲酰胺 CAS No. 898411-43-3](/img/structure/B2369768.png)

4-[(4-甲氧基苯基)磺酰胺基]-N-(1,3-噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[(4-methoxyphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide, commonly known as MTB, is an organic compound with a molecular formula C19H16N2O4S2. It contains a thiazole moiety, which is an important heterocycle in the world of chemistry. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

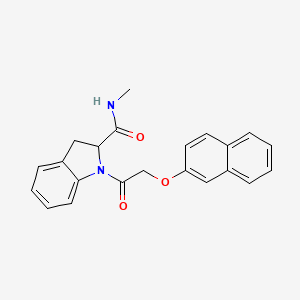

Molecular Structure Analysis

The molecular structure of 4-[(4-methoxyphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide is characterized by the presence of a thiazole ring, which consists of sulfur and nitrogen. This ring has many reactive positions due to its aromaticity . The compound also contains a methoxyphenyl group and a sulfonylamino group.科学研究应用

癌症治疗的光动力疗法

具有 4-[(4-甲氧基苯基)磺酰胺基]-N-(1,3-噻唑-2-基)苯甲酰胺结构框架的化合物已被研究其在癌症治疗中进行光动力疗法 (PDT) 的潜力。具体来说,用苯磺酰胺衍生物基团取代的锌酞菁,在结构基序上与给定化合物相似,显示出高的单线态氧量子产率。这些特性对于有效的 PDT 至关重要,表明 4-[(4-甲氧基苯基)磺酰胺基]-N-(1,3-噻唑-2-基)苯甲酰胺的衍生物可能作为癌症治疗的 II 型光敏剂具有显着潜力 (Pişkin, Canpolat, & Öztürk, 2020)。

抗惊厥活性

噻唑烷-4-酮的磺酰胺衍生物,与 4-[(4-甲氧基苯基)磺酰胺基]-N-(1,3-噻唑-2-基)苯甲酰胺具有相似的磺酰胺成分,已合成并评估其抗惊厥活性。这些化合物在动物模型中显示出显着的活性,突出了基于磺酰胺的化合物在惊厥性疾病治疗中的潜在治疗应用 (Siddiqui, Arshad, Khan, & Ahsan, 2010)。

心脏电生理活性

N-取代-4-(1H-咪唑-1-基)苯甲酰胺和苯磺酰胺,与给定的化合物具有结构相似性,已被研究其心脏电生理活性。这些化合物表现出的效力与已知的 III 类药物相当,表明有可能开发为治疗心律失常的药物 (Morgan et al., 1990)。

抗癌活性

苯基氨基硫烷基-1,4-萘醌衍生物,在功能上与磺酰胺化合物相关,已被合成并显示出对各种癌细胞系具有有效的细胞毒活性。研究表明,类似的磺酰胺衍生物可能具有有希望的抗癌特性,对正常细胞的毒性低,并且具有诱导凋亡和细胞周期停滞的能力 (Ravichandiran et al., 2019)。

抗菌和抗真菌特性

对包括磺酰胺基化合物在内的新型吡啶衍生物的研究显示出显着的抗菌活性。这表明 4-[(4-甲氧基苯基)磺酰胺基]-N-(1,3-噻唑-2-基)苯甲酰胺的结构成分可能被有效地用于开发新的抗菌剂,有可能解决广泛的细菌和真菌感染 (Patel & Agravat, 2009)。

未来方向

Thiazole derivatives, including 4-[(4-methoxyphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide, have potential for various applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, future research could focus on exploring these potential applications and understanding the mechanisms of action of these compounds.

作用机制

Mode of Action

Based on its structural similarity to other known compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Based on its structural similarity to other known compounds, it may affect a variety of biochemical pathways .

Pharmacokinetics

Based on its structural properties, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Based on its structural similarity to other known compounds, it may have a variety of effects at the molecular and cellular level .

Action Environment

The action of this compound can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and action .

属性

IUPAC Name |

4-[(4-methoxyphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S2/c1-24-14-6-8-15(9-7-14)26(22,23)20-13-4-2-12(3-5-13)16(21)19-17-18-10-11-25-17/h2-11,20H,1H3,(H,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHYLBPAGCCYFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=NC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-methoxyphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]-8-morpholin-4-ylpurine-2,6-dione](/img/structure/B2369687.png)

![3-(1,3-benzodioxol-5-yl)-5-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2369689.png)

![2-{[4-(4-fluorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B2369692.png)

![N-[2-(4-Cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2369693.png)

![4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2369694.png)

![2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2369698.png)

![(E)-1-ethyl-N-(3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2369699.png)

![N-(2-chlorophenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2369701.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2369705.png)